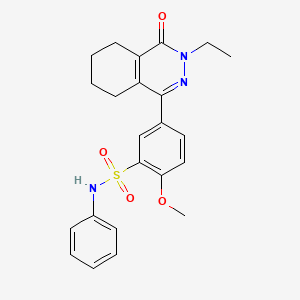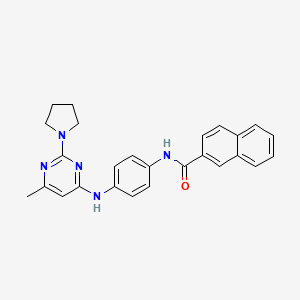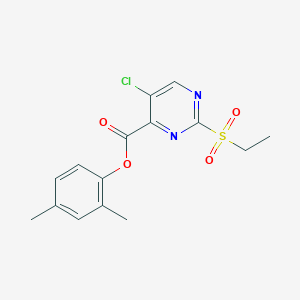![molecular formula C20H13Cl2FN2O5S B11308541 2-Acetyl-4-chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308541.png)
2-Acetyl-4-chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate de 2-acétyl-4-chlorophényle est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend des groupes acétyle, chlorophényle, chloropyrimidine et fluorobenzylsulfonyle. Sa structure multiforme lui permet de participer à une variété de réactions chimiques, ce qui en fait un composé précieux en chimie synthétique et en études pharmacologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate de 2-acétyl-4-chlorophényle implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Une voie de synthèse courante implique les étapes suivantes :
Formation du cycle pyrimidine : Le cycle pyrimidine est synthétisé par une réaction de condensation entre des amines et des composés carbonylés appropriés dans des conditions contrôlées.
Introduction du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution, souvent en utilisant des agents chlorants tels que le chlorure de thionyle.
Addition du groupe acétyle : Le groupe acétyle est ajouté par une réaction d’acétylation, généralement en utilisant de l’anhydride acétique ou du chlorure d’acétyle.
Sulfonylation : Le groupe fluorobenzylsulfonyle est introduit par une réaction de sulfonylation, en utilisant des réactifs comme les chlorures de sulfonyle en présence d’une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les réactions sont optimisées pour des rendements et une pureté plus élevés, en utilisant souvent des systèmes automatisés et des réacteurs à écoulement continu pour assurer une production constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate de 2-acétyl-4-chlorophényle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des cycles chlorophényle et pyrimidine, en utilisant des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Nucléophiles : Amines, thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate de 2-acétyl-4-chlorophényle a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Investigated for its pharmacological properties, including potential therapeutic effects.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes acétyle et sulfonyle peuvent jouer un rôle crucial dans la liaison à ces cibles, en modulant leur activité. Les voies exactes et les interactions moléculaires dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-chloro-2-[(4-méthylbenzyl)sulfonyl]pyrimidine-4-carboxylate de 2-acétyl-4-chlorophényle
- 5-chloro-2-[(4-bromobenzyl)sulfonyl]pyrimidine-4-carboxylate de 2-acétyl-4-chlorophényle
Unicité
Ce qui distingue le 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate de 2-acétyl-4-chlorophényle, c’est la présence du groupe fluorobenzyl, qui peut influencer considérablement sa réactivité chimique et son activité biologique. L’atome de fluor peut améliorer la stabilité du composé et son affinité de liaison aux cibles moléculaires, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C20H13Cl2FN2O5S |
|---|---|
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
(2-acetyl-4-chlorophenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H13Cl2FN2O5S/c1-11(26)15-8-13(21)4-7-17(15)30-19(27)18-16(22)9-24-20(25-18)31(28,29)10-12-2-5-14(23)6-3-12/h2-9H,10H2,1H3 |
Clé InChI |
LYVXZCFWPDPAFW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308463.png)


![2-(2-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11308476.png)

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11308485.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11308492.png)
![4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11308494.png)
![3-Methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308502.png)
![N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11308510.png)
![7-(4-Carboxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11308512.png)
![N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308530.png)
![2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11308537.png)

